4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine
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Overview
Description
4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate alkylating agent to form the pyridin-3-yloxy intermediate.
Azetidine Ring Formation: The pyridin-3-yloxy intermediate is then reacted with an azetidine derivative under suitable conditions to form the azetidine ring.
Coupling with Morpholine: The final step involves the coupling of the azetidine intermediate with morpholine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yloxy Derivatives: Compounds containing the pyridin-3-yloxy group.
Azetidine Derivatives: Compounds containing the azetidine ring.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness
4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine is unique due to its combination of three distinct functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
morpholin-4-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(16-4-6-19-7-5-16)17-9-12(10-17)11-20-13-2-1-3-15-8-13/h1-3,8,12H,4-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMFUEZNWNJYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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